

Application Notes and Protocols for Radiolabeling Sdm-8 with F-18

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Compound of Interest		
Compound Name:	Sdm-8	
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Introduction

[18F]Sdm-8, also known as [18F]SynVesT-1 or [18F]MNI-1126, is a potent and selective radioligand for the synaptic vesicle glycoprotein 2A (SV2A).[1][2] SV2A is a crucial protein involved in neurotransmission, making it a valuable biomarker for measuring synaptic density in the brain.[3] Positron Emission Tomography (PET) imaging with [18F]Sdm-8 allows for the in vivo quantification of synaptic density, which is associated with a variety of neurological and psychiatric disorders, including Alzheimer's disease, epilepsy, depression, and schizophrenia. [4][5] The favorable characteristics of [18F]Sdm-8, such as high brain uptake, fast and reversible kinetics, and high specific binding, make it a promising tool for clinical research and drug development. The longer half-life of Fluorine-18 (approximately 110 minutes) compared to Carbon-11 offers logistical advantages for multi-center clinical trials.

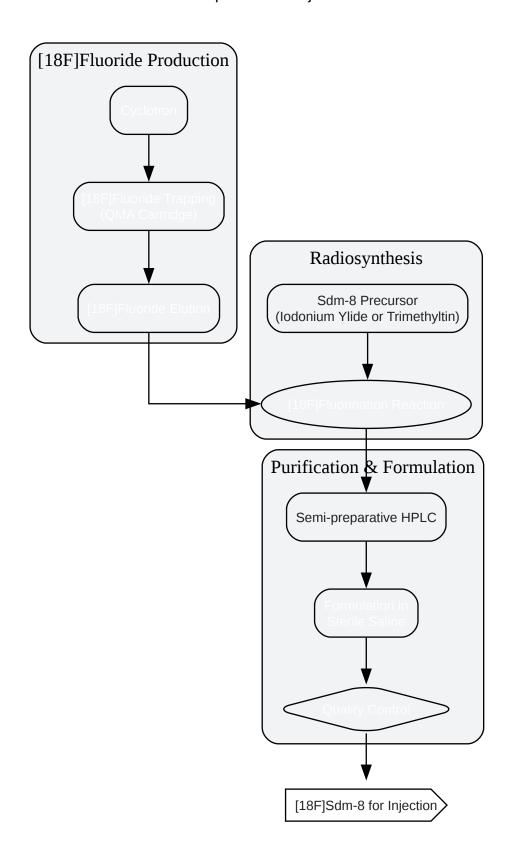
This document provides a detailed protocol for the radiolabeling of **Sdm-8** with Fluorine-18, based on established methodologies. Two primary precursor strategies are presented: the use of an iodonium ylide precursor and a trimethyltin precursor, with the latter generally providing higher radiochemical yields.

Radiolabeling Workflow

The overall workflow for the preparation of [18F]**Sdm-8** involves the production of [18F]fluoride, the radiosynthesis step where the fluoride is incorporated into the precursor molecule, followed



by purification and formulation of the final product for injection.



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Caption: General workflow for the production of [18F]Sdm-8.

Experimental Protocols

Two primary methods for the radiosynthesis of [18F]**Sdm-8** have been reported, differing in the choice of precursor. The trimethyltin precursor method is generally favored due to its higher radiochemical yield.

Method 1: Radiolabeling using Trimethyltin Precursor

This method utilizes an enantiomerically pure trimethyltin precursor for a copper-mediated radiofluorination.

Materials:

- (R)-enantiomer of the trimethyltin precursor of Sdm-8
- [18F]Fluoride
- · Copper (II) triflate
- Pyridine
- N,N-Dimethylacetamide (DMA)
- Acetonitrile (ACN)
- Water for Injection
- Sterile saline
- C18 Sep-Pak cartridge
- Alumina N Sep-Pak cartridge
- Semi-preparative HPLC system with a C18 column
- Sterile filter (0.22 μm)



Procedure:

- [18F]Fluoride Trapping and Elution: Trap aqueous [18F]fluoride, obtained from a cyclotron, on a quaternary methyl ammonium (QMA) anion-exchange cartridge. Elute the [18F]fluoride from the cartridge with a mixture of acetonitrile and water.
- Azeotropic Drying: Dry the eluted [18F]fluoride by azeotropic distillation with acetonitrile under a stream of nitrogen.
- · Radiolabeling Reaction:
 - To the dried [18F]fluoride, add a solution of the trimethyltin precursor, copper (II) triflate,
 and pyridine in N,N-dimethylacetamide (DMA).
 - Seal the reaction vessel and heat at 110 °C for 20 minutes.
- Quenching and Dilution: After cooling, quench the reaction by adding a mixture of acetonitrile and water.

Purification:

- Purify the crude reaction mixture using a semi-preparative HPLC system equipped with a C18 column.
- Collect the fraction corresponding to [18F]Sdm-8.

Formulation:

- Dilute the collected HPLC fraction with sterile water.
- Pass the diluted solution through a C18 Sep-Pak cartridge to trap the [18F]Sdm-8.
- Wash the cartridge with sterile water.
- Elute the [18F]**Sdm-8** from the cartridge with ethanol.
- Dilute the ethanol eluate with sterile saline for injection.



Pass the final solution through a 0.22 μm sterile filter into a sterile vial.

Method 2: Radiolabeling using Iodonium Ylide Precursor

This method employs an iodonium ylide precursor for the radiofluorination.

Materials:

- Iodonium ylide precursor of Sdm-8
- [18F]Fluoride
- Kryptofix 2.2.2 (K222)
- Potassium carbonate (K2CO3)
- N,N-Dimethylformamide (DMF)
- Acetonitrile (ACN)
- · Water for Injection
- Sterile saline
- Semi-preparative HPLC system with a C18 column and a chiral column
- Sterile filter (0.22 μm)

Procedure:

- [18F]Fluoride Trapping and Elution: As described in Method 1.
- Azeotropic Drying: To the eluted [18F]fluoride, add a solution of K222 and K2CO3 in acetonitrile/water and dry azeotropically.
- Radiolabeling Reaction:
 - Add a solution of the iodonium ylide precursor in DMF to the dried [18F]fluoride/K222/K2CO3 complex.



- Seal the reaction vessel and heat at 140-150 °C for 20 minutes. Note: Heating above 120
 °C may lead to racemization.
- Quenching and Dilution: After cooling, quench the reaction with a mixture of acetonitrile and water.
- Purification:
 - Due to potential racemization, a two-step HPLC purification is often necessary.
 - First, purify the crude mixture on a reverse-phase C18 column.
 - Then, separate the enantiomers using a reverse-phase chiral column to isolate the desired (R)-[18F]Sdm-8.
- Formulation: As described in Method 1.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the synthesis and performance of [18F]**Sdm-8**.

Table 1: Radiosynthesis Parameters for [18F]Sdm-8

Parameter	Trimethyltin Precursor	lodonium Ylide Precursor	Reference(s)
Radiochemical Yield (RCY)	~24% (decay- uncorrected)	~2% (decay- uncorrected)	
Molar Activity (Am)	241.7 ± 60 GBq/μmol (EOS)	25.6 MBq/nmol (EOS)	
Radiochemical Purity	>98%	>99%	-
Enantiomeric Purity	>98%	>99% (after chiral HPLC)	-
Total Synthesis Time	~90-95 minutes	~120 minutes	-



EOS: End of Synthesis

Table 2: In Vivo and In Vitro Properties of [18F]Sdm-8

Parameter	Value	Reference(s)
SV2A Binding Affinity (Ki)	0.58 nM	
LogP	2.32	
Plasma Free Fraction (fp)	40-43%	
Metabolism (Parent @ 30 min)	~42-62%	
Peak Brain Uptake (SUV)	> 8-10	-

SUV: Standardized Uptake Value

Quality Control

The final [18F]**Sdm-8** product must undergo rigorous quality control testing to ensure its suitability for human administration.

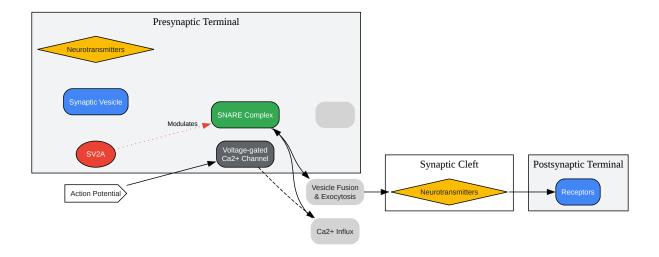
Table 3: Quality Control Specifications for [18F]Sdm-8

Test	Specification
Appearance	Clear, colorless, free of particulate matter
рН	4.5 - 7.5
Radiochemical Purity	≥ 95%
Enantiomeric Purity	≥ 95%
Radionuclidic Purity	≥ 99.5% [18F]
Residual Solvents	Within USP limits (e.g., Ethanol, Acetonitrile)
Bacterial Endotoxins	< 175 EU/V
Sterility	Sterile



SV2A and its Role in Synaptic Transmission

Sdm-8 targets the synaptic vesicle glycoprotein 2A (SV2A), which is ubiquitously expressed in presynaptic terminals and is essential for normal neurotransmission. While the precise function of SV2A is still under investigation, it is believed to play a role in the regulation of synaptic vesicle exocytosis and the maintenance of the readily releasable pool of synaptic vesicles.



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Caption: Role of SV2A in synaptic neurotransmission.

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